![molecular formula C10H11FN2OS B1482638 (1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol CAS No. 2098088-87-8](/img/structure/B1482638.png)
(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol, commonly referred to as FETP, is a small organic molecule that has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It is a useful compound for a variety of scientific applications due to its low cost, easy synthesis, and low toxicity. FETP has been studied for its potential uses in drug development, biochemistry, and other areas of scientific research.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing various substituted phenyl methanones, including compounds structurally related to "(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol". These methods include solvent-free microwave-assisted synthesis and conventional techniques. The synthesized compounds have been characterized using IR, 1H, and 13C NMR, and mass spectra techniques. This research contributes to the development of new methodologies for preparing heterocyclic compounds, which are crucial in pharmaceutical chemistry (Ashok et al., 2017).
Antimicrobial Activity
Several studies have focused on evaluating the antimicrobial properties of compounds similar to "(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol". For instance, substituted phenyl methanones have been screened for their antibacterial and antifungal activities. These compounds, including those synthesized via innovative synthetic routes, have shown promising antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents (Kumar et al., 2012).
Structural Characterization and Material Science Applications
Research into the structural characterization of compounds structurally related to "(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol" has revealed their potential applications in material science. For example, the crystal structure analysis of substituted thiophenes has highlighted their significance in developing materials for electronic devices, chemical sensors, and solar cells. This indicates the versatility of these compounds in various technological applications (Nagaraju et al., 2018).
Enzyme Inhibitory Activity
A recent study has explored the enzyme inhibitory activities of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, showcasing the potential of these compounds in pharmaceutical research. The findings revealed that specific derivatives exhibit significant inhibitory activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These results suggest the potential therapeutic applications of these compounds in treating diseases related to enzyme dysfunction (Cetin et al., 2021).
properties
IUPAC Name |
[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS/c11-3-4-13-6-8(7-14)10(12-13)9-2-1-5-15-9/h1-2,5-6,14H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIKSACIADGRLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CO)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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